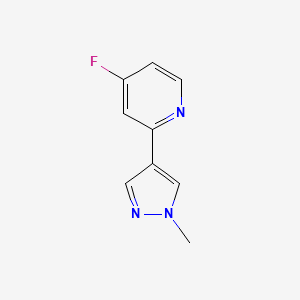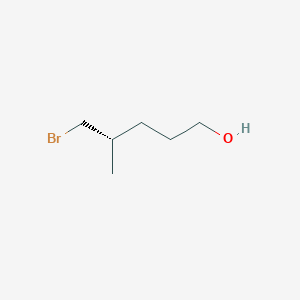
(3,3,3-Trifluoro-2-methylpropyl)hydrazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,3,3-Trifluoro-2-methylpropyl)hydrazine hydrochloride is a chemical compound with the molecular formula C4H10ClF3N2 It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a (3,3,3-trifluoro-2-methylpropyl) group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,3,3-Trifluoro-2-methylpropyl)hydrazine hydrochloride typically involves the reaction of (3,3,3-trifluoro-2-methylpropyl)amine with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
(3,3,3-Trifluoro-2-methylpropyl)amine+Hydrazine hydrate+Hydrochloric acid→(3,3,3-Trifluoro-2-methylpropyl)hydrazine hydrochloride
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or distillation to obtain a high-purity product suitable for various applications.
化学反応の分析
Types of Reactions
(3,3,3-Trifluoro-2-methylpropyl)hydrazine hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation products may include trifluoromethyl ketones or aldehydes.
Reduction: Reduction can yield simpler hydrazine derivatives or amines.
Substitution: Substitution reactions can produce a variety of derivatives depending on the substituent introduced.
科学的研究の応用
(3,3,3-Trifluoro-2-methylpropyl)hydrazine hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including agrochemicals and polymers.
作用機序
The mechanism of action of (3,3,3-Trifluoro-2-methylpropyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group imparts unique electronic properties to the molecule, influencing its reactivity and binding affinity. The compound can form covalent or non-covalent interactions with target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
(3,3,3-Trifluoro-2-methylpropyl)amine: A precursor in the synthesis of (3,3,3-Trifluoro-2-methylpropyl)hydrazine hydrochloride.
Trifluoromethylhydrazine: Another hydrazine derivative with similar properties.
(3,3,3-Trifluoro-2-methylpropyl)hydrazone: A related compound formed by the reaction of (3,3,3-Trifluoro-2-methylpropyl)hydrazine with carbonyl compounds.
Uniqueness
This compound is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable reagent in organic synthesis and a potential candidate for various applications in research and industry.
特性
分子式 |
C4H10ClF3N2 |
|---|---|
分子量 |
178.58 g/mol |
IUPAC名 |
(3,3,3-trifluoro-2-methylpropyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C4H9F3N2.ClH/c1-3(2-9-8)4(5,6)7;/h3,9H,2,8H2,1H3;1H |
InChIキー |
DWPJFSUBEZIENQ-UHFFFAOYSA-N |
正規SMILES |
CC(CNN)C(F)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,6-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B11912543.png)

![8-Amino-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B11912549.png)
![Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B11912562.png)
![Spiro[cyclopentane-1,2'-imidazo[4,5-b]pyridine]](/img/structure/B11912563.png)









